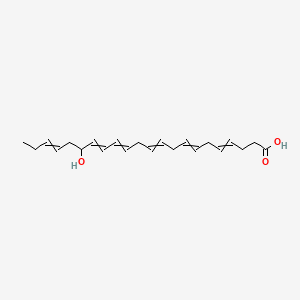
17(R)-Hdha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17®-Hydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic effects in various inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17®-Hydroxy-docosahexaenoic acid typically involves the enzymatic conversion of docosahexaenoic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 17th carbon position of docosahexaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 17®-Hydroxy-docosahexaenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of docosahexaenoic acid. These methods aim to achieve high yield and purity of the compound through optimized fermentation processes and downstream purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
17®-Hydroxy-docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipid mediators.
Reduction: The hydroxy group can be reduced to a corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Produces various oxidized lipid mediators.
Reduction: Produces 17®-hydroxy-docosahexaenoic alcohol.
Substitution: Produces esters or ethers of 17®-Hydroxy-docosahexaenoic acid.
Applications De Recherche Scientifique
17®-Hydroxy-docosahexaenoic acid has a wide range of scientific research applications:
Chemistry: Studied for its role in lipid signaling pathways and its potential as a chemical probe for studying inflammation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell migration, and cytokine production.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
17®-Hydroxy-docosahexaenoic acid exerts its effects through several molecular targets and pathways:
Receptor Binding: It binds to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, which are involved in the resolution of inflammation.
Signal Transduction: Activates intracellular signaling pathways that lead to the production of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines.
Gene Expression: Modulates the expression of genes involved in inflammation and tissue repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
17(S)-Hydroxy-docosahexaenoic acid: Another stereoisomer with similar anti-inflammatory properties.
Resolvin D1: A related lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving actions.
Maresin 1: Another specialized pro-resolving mediator derived from docosahexaenoic acid.
Uniqueness
17®-Hydroxy-docosahexaenoic acid is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct mechanism of action and specific receptor interactions make it a valuable compound for studying the resolution of inflammation and developing new therapeutic strategies.
Propriétés
IUPAC Name |
17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














